molecular formula C15H21NO4 B8282606 (S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid CAS No. 88319-44-2

(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid

Cat. No.: B8282606
CAS No.: 88319-44-2
M. Wt: 279.33 g/mol
InChI Key: ARVUWUDYYMENSJ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, and a dimethyl-substituted pentanoic acid backbone. The compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).

    Formation of the Pentanoic Acid Backbone: The protected amino acid is then subjected to alkylation reactions to introduce the dimethyl groups at the 4-position. This can be achieved using reagents like methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH).

    Hydrolysis: The final step involves hydrolysis of the ester or nitrile intermediates to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Cbz group.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of peptides and proteins.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing the free amino group to participate in biochemical reactions. The dimethyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid: Similar structure but with one less methyl group.

    (S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylbutanoic acid: Similar structure but with a shorter carbon chain.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid is unique due to its specific combination of the benzyloxycarbonyl protecting group and the dimethyl-substituted pentanoic acid backbone. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

CAS No.

88319-44-2

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(2S)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C15H21NO4/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

ARVUWUDYYMENSJ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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